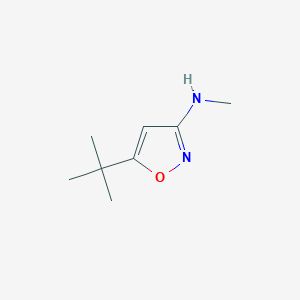![molecular formula C7H8BrNO B13481936 O-[(3-bromophenyl)methyl]hydroxylamine CAS No. 83670-46-6](/img/structure/B13481936.png)
O-[(3-bromophenyl)methyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[(3-bromophenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C7H8BrNO. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxylamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-bromophenyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the reaction of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach involves the arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts, which provides N-aryloxyimides in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
O-[(3-bromophenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
O-[(3-bromophenyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Potential therapeutic applications include the development of new drugs and pharmaceuticals.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O-[(3-bromophenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The bromine atom in the phenyl ring may also participate in halogen bonding interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(4-bromophenyl)hydroxylamine: Similar structure with the bromine atom at the para position.
O-(2-bromophenyl)hydroxylamine: Bromine atom at the ortho position.
O-(3-chlorophenyl)methyl]hydroxylamine: Chlorine atom instead of bromine.
Uniqueness
O-[(3-bromophenyl)methyl]hydroxylamine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
83670-46-6 |
|---|---|
Molekularformel |
C7H8BrNO |
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
O-[(3-bromophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8BrNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2 |
InChI-Schlüssel |
FDOCPMYZVHLPNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


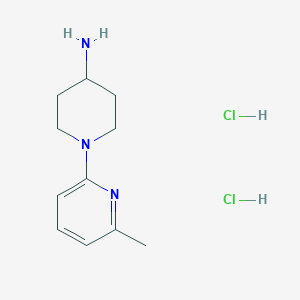
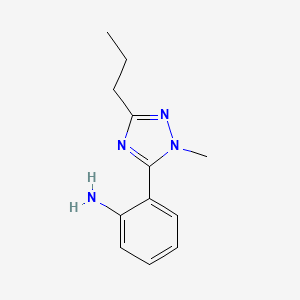
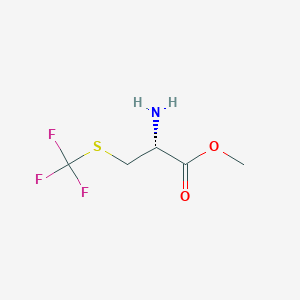
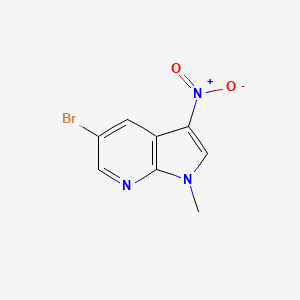
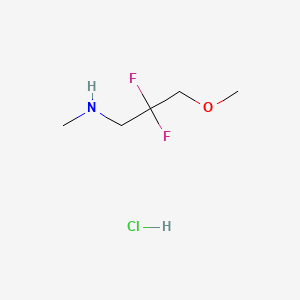

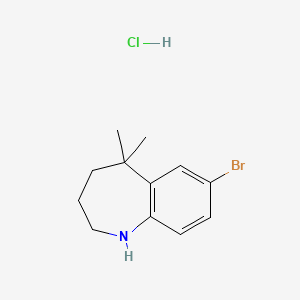
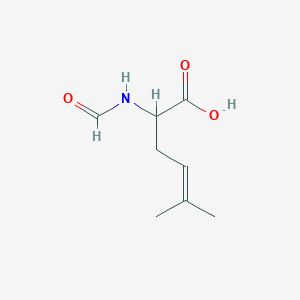
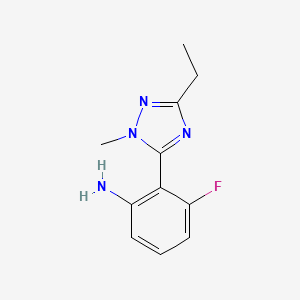
![Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)
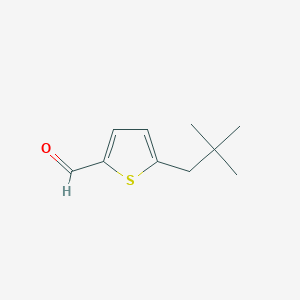
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
